molecular formula C11H14BrNO B184459 N-(4-bromo-2-methylphenyl)butanamide CAS No. 363620-48-8

N-(4-bromo-2-methylphenyl)butanamide

Cat. No. B184459
CAS RN: 363620-48-8
M. Wt: 256.14 g/mol
InChI Key: VNFVDNLBMXFDKH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the class of adamantane derivatives. It was first developed in Russia in the 1980s as a potential treatment for asthenia, a condition characterized by physical and mental fatigue. Since then, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug. In recent years, there has been growing interest in the scientific community to study the potential applications of Bromantane in various fields.

Mechanism of Action

N-(4-bromo-2-methylphenyl)butanamide works by modulating the levels of neurotransmitters in the brain, particularly dopamine and serotonin. It has been shown to increase the release of dopamine and serotonin, leading to enhanced mood and cognitive function. It also acts as an antioxidant, protecting the brain from oxidative stress.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of ATP in the brain, leading to increased energy and endurance. It has also been shown to increase the levels of BDNF (brain-derived neurotrophic factor), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively non-toxic and has a low risk of side effects. However, its use in lab experiments is limited by its high cost and limited availability.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-methylphenyl)butanamide. It could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be studied for its potential to enhance athletic performance and reduce fatigue in athletes. Additionally, it could be studied for its potential to enhance cognitive function and memory in healthy individuals.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)butanamide has been extensively studied for its potential applications in various fields. In neuroscience, it has been shown to have neuroprotective and anti-anxiety effects. It has also been studied for its potential to enhance cognitive function and memory. In sports medicine, it has been used as a performance-enhancing drug due to its ability to increase endurance and reduce fatigue.

properties

CAS RN

363620-48-8

Product Name

N-(4-bromo-2-methylphenyl)butanamide

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)butanamide

InChI

InChI=1S/C11H14BrNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

VNFVDNLBMXFDKH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)C

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 g of N-butyryl-o-toluidine and 150 g of glacial acetic acid were initially charged at 30° C. A solution of 33 g of bromine in 66 g of glacial acetic acid was added with stirring and then stirring was continued at from 25 to 30° C. for 1 hour. 300 ml of water were then added to the reaction mixture which, after continued stirring for a short time, was filtered, the crystals were washed with water and dried under reduced pressure. 42.5 g (98% yield) of N-(4-bromo-2-methylphenyl)butanamide were obtained in 99.4% purity.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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